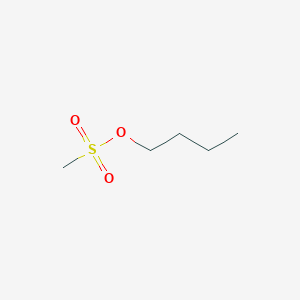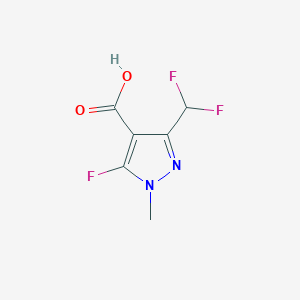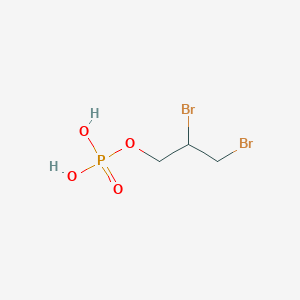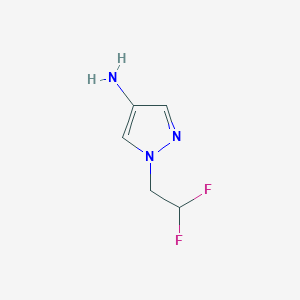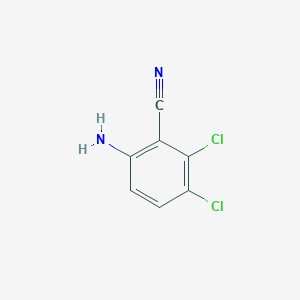![molecular formula C17H24O3 B110019 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion CAS No. 82304-66-3](/img/structure/B110019.png)
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion
Übersicht
Beschreibung
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione compounds are a class of spirocyclic molecules that incorporate an oxygen atom into the spirocyclic unit. The incorporation of an oxygen atom into the spirocyclic framework enhances the water solubility and reduces the lipophilicity of these compounds, making them more suitable for biological applications .
Wissenschaftliche Forschungsanwendungen
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione compounds have a wide range of scientific research applications due to their unique structural features and reactivity. In chemistry, they are used as building blocks for the synthesis of complex molecules and as intermediates in various organic reactions . In biology and medicine, oxaspiro compounds have shown potential as drug candidates for the treatment of various diseases, including hypertension and pain management . Additionally, these compounds are used in the development of new materials with enhanced properties, such as increased water solubility and reduced lipophilicity .
Wirkmechanismus
Target of Action
The primary targets of 7,9-Di-tert-butyl-1-oxaspiro[4It is known to be a naturally occurring antioxidant found in the aerial parts of gmelina asiatica linn (verbenaceae) and in the essential oils of some stachys species from the mediterranean area . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxaspiro compounds typically involves the iodocyclization of alkenyl alcohols. This key synthetic step allows for the formation of the spirocyclic structure with high efficiency . For example, the preparation of 5-oxaspiro[2,4]heptane-6-one involves a series of reactions starting from dibromoneopentyl glycol, followed by cyclization with zinc powder, reaction with thionyl chloride, and subsequent ring-opening and ring-closing reactions .
Industrial Production Methods: Industrial production methods for oxaspiro compounds often involve scalable synthetic routes that can be optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen atom in the spirocyclic unit, which can act as a reactive site for different reagents .
Common Reagents and Conditions: Common reagents used in the reactions of oxaspiro compounds include Lewis acids, such as boron trifluoride and aluminum chloride, which can catalyze the formation of spirocyclic structures through Prins/pinacol rearrangement reactions . Other reagents, such as thionyl chloride and cyanide, are used in specific synthetic steps to achieve the desired transformations .
Major Products: The major products formed from the reactions of oxaspiro compounds depend on the specific reaction conditions and reagents used. For example, the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol in the presence of a Lewis acid catalyst can yield 7-substituted-8-oxaspiro[4.5]decan-1-ones with high selectivity .
Vergleich Mit ähnlichen Verbindungen
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione compounds can be compared with other spirocyclic molecules, such as spirocyclopropanes and spirocyclohexanes. While all these compounds share the spirocyclic framework, the presence of the oxygen atom in oxaspiro compounds imparts unique properties, such as increased water solubility and reduced lipophilicity . This makes oxaspiro compounds more suitable for biological applications compared to their carbon-only counterparts . Similar compounds include spirocyclopropanes, which have been studied for their antifungal, antibacterial, and antiviral activities .
Eigenschaften
IUPAC Name |
7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-15(2,3)11-9-17(8-7-13(18)20-17)10-12(14(11)19)16(4,5)6/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMZUYHXZPUDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2(CCC(=O)O2)C=C(C1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337884 | |
| Record name | 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82304-66-3 | |
| Record name | 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common synthetic routes to oxaspiro compounds?
A1: Several methods have been explored for synthesizing oxaspiro compounds. One approach involves the use of 2-methyleneoxetanes, which can be converted to 4-oxaspiro[2.3]hexanes via Simmons-Smith cyclopropanation. [] Another route utilizes a tandem Prins/pinacol reaction, enabling the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. [] Additionally, D-glucose has been used as a starting material for stereoselective syntheses of 1,6,9-tri-oxaspiro[4.5]decanes. []
Q2: What is the significance of the 1-oxaspiro[2.5]octane motif?
A2: The 1-oxaspiro[2.5]octane moiety is a recurring structural feature in many biologically active compounds, including some with potential anticancer and antibiotic properties. The stereochemistry of these compounds, particularly the configuration of the epoxide ring, significantly influences their biological activity. [, ]
Q3: Can you provide an example of how spectroscopic techniques are used to characterize oxaspiro compounds?
A3: In the study of 2-hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, a precursor to 8,9-dehydrotheaspirone found in nectarines, researchers utilized MS, 1H NMR, and 13C NMR to confirm its identification and determine the stereochemistry of its diastereomeric forms. []
Q4: How does the reactivity of 2-methyleneoxetanes differ from simple oxetanes?
A4: Unlike simple oxetanes where nucleophilic attack at C4 yields an alkoxide, 2-methyleneoxetanes generate an enolate upon reacting with nucleophiles at the same position. This distinct reactivity stems from the presence of the exocyclic double bond in 2-methyleneoxetanes. []
Q5: What unusual transformations have been observed with 4-oxaspiro[2.3]hexanes?
A5: Treatment of 4-oxaspiro[2.3]hexanes with boron trifluoride diethyl etherate (BF3·Et2O) triggers rearrangements, leading to the formation of cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans. The specific product outcome is dependent on the substituents present on the oxaspirohexane ring. []
Q6: How can dioxaspirohexanes be synthesized and what is a notable aspect of their reactivity?
A6: Dioxaspirohexanes are readily accessible via the dimethyldioxirane oxidation of 2-methyleneoxetanes. [] While they react predictably with many nucleophiles to yield α-functionalized-β′-hydroxy ketones, they can also unexpectedly generate 2,2-disubstituted oxetanes, a pathway that has spurred further investigation. []
Q7: How are oxaspiro compounds being explored for potential use in materials science?
A7: Oxaspiro monomers, specifically ring-opening oxaspiro monomers, are being investigated for their potential to mitigate polymerization shrinkage in dental resins. These monomers exhibit volumetric expansion during polymerization, a property that can counteract the shrinkage associated with traditional methacrylate monomers. [, , ]
Q8: What insights have been gained into the structure-activity relationships of oxaspiro compounds?
A8: Studies on 1,5-dioxaspiro[2.5]octanes, designed as trichothecene analogs, revealed that the presence and position of methyl substituents on the cyclohexane ring significantly impacted their activity in both mouse P388 lymphocytic leukemia and Ehrlich ascites screens. []
Q9: Are there any examples of oxaspiro compounds found in nature?
A9: Yes, several natural products featuring oxaspiro moieties have been isolated. For instance, artemeriopolides A–D, isolated from Artemisia eriopoda, are cadinane sesquiterpenoid dimers exhibiting rare oxaspiro ring systems. These compounds have shown antihepatoma cytotoxicity. []
Q10: How is computational chemistry aiding in understanding the reactivity of oxaspiro compounds?
A10: Computational studies, employing methods like AM1, HF, MP2, and DFT, have been used to investigate the rearrangement mechanisms of oxaspiro compounds. For instance, the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion has been studied to understand the relative favorability of 1,2-carbon and 1,2-oxygen shifts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





